2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-{5-Ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a naphthalene moiety, which is a polycyclic aromatic hydrocarbon.
Preparation Methods
The synthesis of 2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate starting materials such as ethyl acetoacetate and guanidine derivatives under acidic or basic conditions.
Introduction of the Naphthalene Moiety: This step involves the coupling of the pyrido[2,3-d]pyrimidine intermediate with a naphthalene derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-{5-Ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{5-Ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-{5-Ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(naphthalen-1-yl)acetamide can be compared with other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug that also contains a pyridopyrimidine core.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
The uniqueness of 2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(naphthalen-1-yl)acetamide lies in its specific structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H20N4O4/c1-3-30-17-11-12-23-20-19(17)21(28)26(22(29)25(20)2)13-18(27)24-16-10-6-8-14-7-4-5-9-15(14)16/h4-12H,3,13H2,1-2H3,(H,24,27) |
InChI Key |
RGEUTCZYEKHTKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
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